molecular formula C21H27FN2O4S2 B12490672 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12490672
M. Wt: 454.6 g/mol
InChI Key: CEAHQFNKZAKKHA-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that features a combination of sulfanyl, sulfonyl, and glycinamide groups

Properties

Molecular Formula

C21H27FN2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C21H27FN2O4S2/c1-21(2,3)29-14-13-23-20(25)15-24(17-7-9-18(28-4)10-8-17)30(26,27)19-11-5-16(22)6-12-19/h5-12H,13-15H2,1-4H3,(H,23,25)

InChI Key

CEAHQFNKZAKKHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of the tert-butylsulfanyl ethylamine, which is then reacted with 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl group. The final step involves the coupling of this intermediate with 4-methoxyphenylglycinamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s unique functional groups may offer therapeutic potential, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
  • N-[2-(tert-butylsulfanyl)ethyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to the specific combination of functional groups it contains. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

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